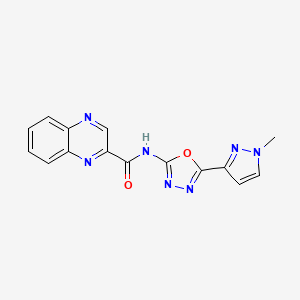

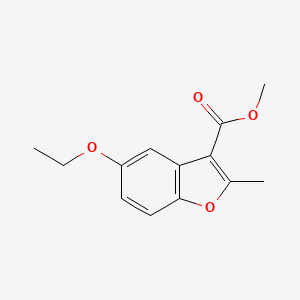

5-Ethoxy-2-(4-(4-methoxyphenyl)-3-methylisoxazol-5-yl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 5-Ethoxy-2-(4-(4-methoxyphenyl)-3-methylisoxazol-5-yl)phenol, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The structure of this compound suggests potential for various chemical properties and biological activities, as indicated by the related compounds studied in the provided papers.

Synthesis Analysis

The synthesis of isoxazole derivatives, such as the one , can be achieved through regioselective reactions. For instance, the synthesis of 2-(3-aryl-4-methylisoxazol-5-yl)phenols has been reported to be efficiently synthesized from 2-aryl-3-methylchromones with hydroxylamine, characterized by spectroscopic methods and X-ray crystallography . Although the exact synthesis of this compound is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of related isoxazole compounds has been extensively studied using various techniques such as X-ray diffraction, NMR, and computational methods. For example, the structure of 5-methoxy-2-({4-[3-methyl-3-mesityl-cyclobutyl]-thiazol-2-yl}-hydrazonomethyl)-phenol was determined using X-ray single-crystal diffraction and supported by computational methods . These studies provide insights into the geometry, electronic structure, and potential reactivity of the isoxazole ring system.

Chemical Reactions Analysis

Isoxazole derivatives are known to participate in various chemical reactions due to the presence of reactive sites on the ring and substituents. The regioselective synthesis mentioned earlier is an example of how the isoxazole ring can be functionalized. Additionally, the presence of phenolic OH groups in these molecules can lead to intramolecular hydrogen bonding, affecting their reactivity and stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be inferred from spectroscopic data and computational studies. For instance, the electronic structure, cocrystallization, and intramolecular proton transfer of tautomers of a related compound were studied, providing information on the stability and electronic properties . The crystal packing, hydrogen bonding, and fluorescence properties of another related compound were also characterized . These studies suggest that the compound of interest may exhibit similar properties such as fluorescence and specific intermolecular interactions.

科学的研究の応用

Molecular Docking and Quantum Chemical Calculations

The research involving molecular docking and quantum chemical calculations on related phenol compounds, such as 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, involves detailed analysis of molecular structures and spectroscopic data obtained from DFT calculations. These studies are crucial for understanding the molecular parameters, such as bond lengths and angles, and the intramolecular charge transfers. Such research can provide insights into the biological effects predicted by molecular docking results, which are essential for the development of new pharmaceutical compounds (A. Viji et al., 2020).

Schiff Base Ligands and Antimicrobial Activity

Research on imino-4-methoxyphenol thiazole derived Schiff base ligands, such as the synthesis, spectral characterization, and evaluation of antimicrobial activities, plays a significant role in the development of new antimicrobial agents. These compounds are synthesized by condensing amino-thiazole or thiadiazole with 5-hydroxy-2-methoxybenzaldehyde, and their antimicrobial activities are tested against various bacterial and fungal species. Such studies contribute to the discovery of new compounds with potential applications in treating microbial infections (H. M. Vinusha et al., 2015).

Photosensitizers for Photodynamic Therapy

The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base are crucial for the advancement of photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them potential candidates as Type II photosensitizers in PDT (M. Pişkin et al., 2020).

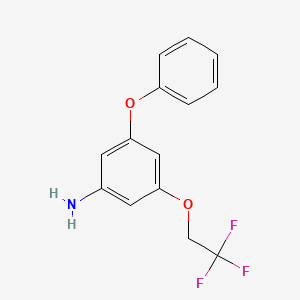

Bioactive Phenyl Ether Derivatives

The isolation and characterization of bioactive phenyl ether derivatives from marine-derived fungi, such as Aspergillus carneus, highlight the potential of natural products in drug discovery. These compounds exhibit significant antioxidant activities, which can be harnessed for developing new antioxidant agents with potential health benefits (Lan-lan Xu et al., 2017).

Encapsulation in Zeolite Y for Catalysis

The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y showcases an innovative approach to creating efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This research paves the way for the development of sustainable catalytic processes in the chemical industry (M. Ghorbanloo et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-ethoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-4-23-15-9-10-16(17(21)11-15)19-18(12(2)20-24-19)13-5-7-14(22-3)8-6-13/h5-11,21H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJFINSHJYOLTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=C(C(=NO2)C)C3=CC=C(C=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2531578.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2531579.png)

![7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2531581.png)

![2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2531582.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2531585.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2531586.png)

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride](/img/structure/B2531591.png)